3-(4-Fluorobenzyl)thiazolidine-2,4-dione 3-(4-Fluorobenzyl)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 137660-67-4
VCID: VC7945991
InChI: InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
SMILES: C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F
Molecular Formula: C10H8FNO2S
Molecular Weight: 225.24 g/mol

3-(4-Fluorobenzyl)thiazolidine-2,4-dione

CAS No.: 137660-67-4

Cat. No.: VC7945991

Molecular Formula: C10H8FNO2S

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorobenzyl)thiazolidine-2,4-dione - 137660-67-4

Specification

CAS No. 137660-67-4
Molecular Formula C10H8FNO2S
Molecular Weight 225.24 g/mol
IUPAC Name 3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
Standard InChI Key GTAZAXSMXJLHEP-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F
Canonical SMILES C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazolidine-2,4-dione core with a 4-fluorobenzyl substituent at the N3 position (Figure 1). Key characteristics include:

  • Molecular Formula: C₉H₆FNO₂S

  • Molecular Weight: 211.21 g/mol

  • InChI: InChI=1S/C9H6FNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2

The fluorine atom at the para position of the benzyl group enhances electronic effects, improving metabolic stability and receptor binding .

Physicochemical Properties

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in polar organic solvents (e.g., DMSO, ethanol)

  • Melting Point: 105–106°C (recrystallized from ethanol)

Synthesis and Derivative Development

Conventional Synthesis

The compound is synthesized via a two-step process:

  • Formation of Thiazolidine-2,4-dione:
    Chloroacetic acid reacts with thiourea in acidic conditions (HCl) under reflux to yield the heterocyclic core .

  • N-Alkylation:
    4-Fluorobenzyl chloride undergoes nucleophilic substitution with thiazolidine-2,4-dione in ethanol using NaOH as a base .

Reaction Scheme:

Thiazolidine-2,4-dione+4-Fluorobenzyl chlorideNaOH, EtOH3-(4-Fluorobenzyl)thiazolidine-2,4-dione\text{Thiazolidine-2,4-dione} + \text{4-Fluorobenzyl chloride} \xrightarrow{\text{NaOH, EtOH}} \text{3-(4-Fluorobenzyl)thiazolidine-2,4-dione}

Electrochemical Synthesis

Recent advancements employ electrochemical reduction of 5-benzylidene precursors in a single-step, solvent-efficient process (Figure 2) :

  • Conditions: Graphite electrodes, NH₄Cl electrolyte, 10 mA/cm² current density

  • Yield: 81% with >95% purity

Pharmacological Applications

PPAR-γ Agonism

The compound activates PPAR-γ, enhancing insulin sensitivity in adipocytes. Comparative studies show:

DerivativePPAR-γ EC₅₀ (μM)Reference Ligand (Rosiglitazone EC₅₀)
3-(4-Fluorobenzyl)0.45 ± 0.120.12 ± 0.03

Aldose Reductase Inhibition

In diabetic complications, it inhibits aldose reductase (AR), reducing sorbitol accumulation :

DerivativeAR IC₅₀ (μM)
4-Chloro analog0.29
4-Fluorobenzyl1.15 ± 0.21

Glioblastoma Model

In Wistar rats with C6 glioblastoma cells, 10 mg/kg/day reduced tumor volume by 90% (Table 1) :

ParameterControl GroupTreated Group
Tumor Volume (mm³)120 ± 1512 ± 3*
Serum ALT (U/L)45 ± 558 ± 7*

*Significant vs. control (p < 0.05)

VEGFR-2 Inhibition

Derivatives exhibit antiangiogenic effects by targeting VEGFR-2 kinase (IC₅₀ = 0.081 μM vs. sorafenib’s 0.061 μM) .

Structure-Activity Relationships (SAR)

Key modifications influencing activity include:

  • Benzylidene Substituents:

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance AR inhibition .

    • Methoxy groups improve PPAR-γ binding .

  • Linker Optimization:
    Shortening the acetamide linker boosts VEGFR-2 affinity .

Recent Advances and Future Directions

Green Synthesis

Electrochemical methods reduce solvent use by 70% and reaction time to 2 hours .

Hybrid Derivatives

Novel hybrids with benzothiazole (e.g., 8a–h) show dual AR/PPAR-γ inhibition (IC₅₀ < 0.5 μM) .

Computational Insights

Molecular docking reveals hydrogen bonds with PPAR-γ’s Glu883 and Asp1044, stabilizing the active conformation .

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